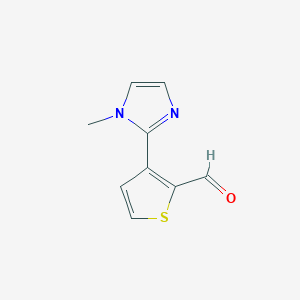
3-(1-Methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both imidazole and thiophene rings The imidazole ring is known for its presence in many biologically active molecules, while the thiophene ring is a sulfur-containing five-membered ring that is often found in various pharmaceuticals and organic materials
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of 2-lithio-1-methyl-1H-imidazole, which reacts with thiophene-2-carbaldehyde under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.
Substitution: Both the imidazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium azide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated imidazole derivatives.
Substitution: Halogenated or azide-substituted derivatives.
科学的研究の応用
3-(1-Methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of organic materials, such as conductive polymers and organic semiconductors
作用機序
The mechanism of action of 3-(1-Methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The thiophene ring can participate in π-π interactions, which are important in binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
類似化合物との比較
- 1-Methyl-1H-imidazole-2-carbaldehyde
- Thiophene-2-carbaldehyde
- 2-(1H-imidazol-2-yl)thiophene
Comparison: 3-(1-Methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde is unique due to the presence of both imidazole and thiophene rings, which confer distinct chemical and biological properties. Compared to 1-Methyl-1H-imidazole-2-carbaldehyde, it has enhanced π-π interactions due to the thiophene ring. Compared to Thiophene-2-carbaldehyde, it has additional coordination capabilities due to the imidazole ring. This dual functionality makes it a versatile compound in various applications .
特性
分子式 |
C9H8N2OS |
|---|---|
分子量 |
192.24 g/mol |
IUPAC名 |
3-(1-methylimidazol-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2OS/c1-11-4-3-10-9(11)7-2-5-13-8(7)6-12/h2-6H,1H3 |
InChIキー |
DZROYRQLFOCGRE-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1C2=C(SC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



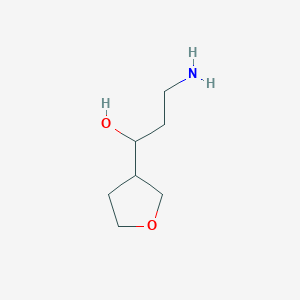
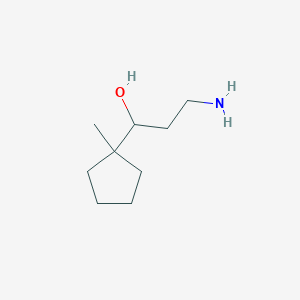



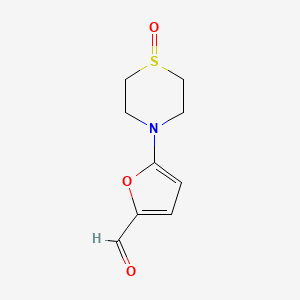
![2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197700.png)
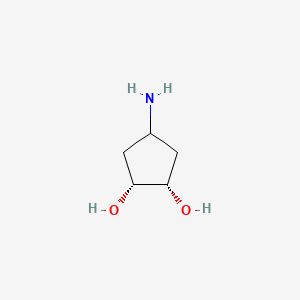

![5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13197725.png)
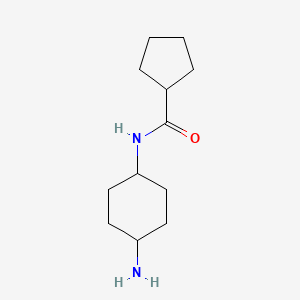

![(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B13197743.png)
